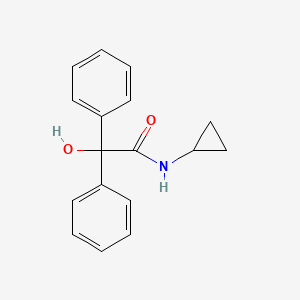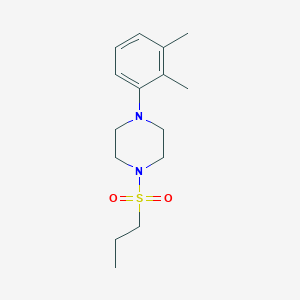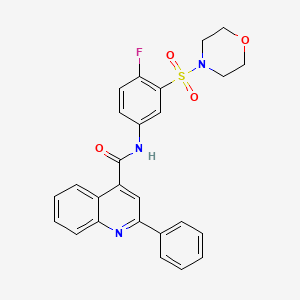![molecular formula C21H24N2O7S B7468774 [2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate, also known as MPHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPHB is a small molecule that has shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of [2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate involves the inhibition of the Akt/mTOR signaling pathway. Akt and mTOR are proteins that are involved in cell growth and survival. In cancer cells, the Akt/mTOR pathway is often overactivated, leading to uncontrolled cell growth and proliferation. This compound inhibits this pathway by binding to the ATP-binding site of Akt and mTOR, preventing their activation. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
In addition to the Akt/mTOR pathway, this compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. This compound inhibits the activation of NF-κB by preventing the translocation of the NF-κB complex into the nucleus, where it activates the transcription of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In macrophages, this compound inhibits the production of inflammatory cytokines. In animal models of inflammatory diseases, this compound reduces inflammation and tissue damage. In animal models of neurodegenerative diseases, this compound protects neurons from oxidative stress and improves cognitive function.
実験室実験の利点と制限
One of the advantages of [2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate is its small size, which allows it to easily penetrate cell membranes and reach its target proteins. This compound is also stable and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on [2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate. One direction is to optimize the synthesis method to increase the yield and purity of the product. Another direction is to develop more water-soluble derivatives of this compound to improve its bioavailability in vivo. Further studies are also needed to understand the long-term effects of this compound on normal cells and tissues. Additionally, studies are needed to investigate the potential of this compound in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurodegenerative diseases.
合成法
The synthesis of [2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate involves the reaction between 2-methoxy-5-piperidin-1-ylsulfonylaniline and ethyl 3-hydroxybenzoate. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethyl sulfoxide. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound has been reported in several scientific articles, and the yield and purity of the product have been optimized.
科学的研究の応用
[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.
This compound has also been studied for its potential neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
[2-(2-methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S/c1-29-19-9-8-17(31(27,28)23-10-3-2-4-11-23)13-18(19)22-20(25)14-30-21(26)15-6-5-7-16(24)12-15/h5-9,12-13,24H,2-4,10-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIVAQMOPCDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)COC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)
![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)

![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)

![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)